molecular formula C21H24N2O3S B2408541 3,4-diethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide CAS No. 687574-94-3

3,4-diethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide

Cat. No.: B2408541
CAS No.: 687574-94-3
M. Wt: 384.49
InChI Key: XYDXWCIIWNFZAP-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide is a synthetic organic compound that features an indole moiety linked to a benzamide structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The indole ring is a common structural motif in many biologically active molecules, making this compound a valuable target for research and development.

Properties

IUPAC Name

3,4-diethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-3-25-18-10-9-15(13-19(18)26-4-2)21(24)22-11-12-27-20-14-23-17-8-6-5-7-16(17)20/h5-10,13-14,23H,3-4,11-12H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDXWCIIWNFZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCSC2=CNC3=CC=CC=C32)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced indole derivatives

    Substitution: Substituted indole derivatives

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes in the body, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes . The benzamide structure may also contribute to the compound’s activity by enhancing its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-diethoxy-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide is unique due to its specific combination of an indole moiety with a benzamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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